molecular formula C19H13Cl2NO3S B2471321 4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate CAS No. 331460-61-8

4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate

Cat. No.: B2471321
CAS No.: 331460-61-8
M. Wt: 406.28
InChI Key: MESJQFAORLPYCT-LPYMAVHISA-N
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Description

4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate is an organic compound with a complex structure that includes both imine and sulfonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate typically involves the condensation of 4-chlorobenzaldehyde with 4-chloroaniline to form the imine intermediate. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chlorinated reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Coupling: Palladium catalysts with boronic acids or esters.

Major Products

    Substitution: Formation of substituted chlorophenyl derivatives.

    Reduction: Conversion to amine derivatives.

    Oxidation: Formation of nitrile or other oxidized products.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Chlorophenyl)imino]methyl}benzonitrile
  • 3-((4-Chlorophenyl)imino)methylphenol
  • 4-Chlorobenzylamine

Uniqueness

4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate is unique due to the presence of both imine and sulfonate functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a combination of properties that can be exploited in various synthetic and research applications .

Properties

IUPAC Name

[4-[(4-chlorophenyl)iminomethyl]phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO3S/c20-15-3-7-17(8-4-15)22-13-14-1-9-18(10-2-14)25-26(23,24)19-11-5-16(21)6-12-19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESJQFAORLPYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Cl)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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